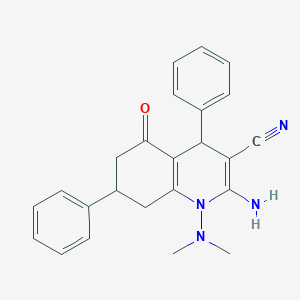
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BDBM-2656 and has shown promising results in a number of studies. In
作用機序
The mechanism of action of BDBM-2656 is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, BDBM-2656 has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting this enzyme, BDBM-2656 can cause DNA damage and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that BDBM-2656 has a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of PARP, BDBM-2656 has also been shown to inhibit the activity of other enzymes that are involved in cell growth and proliferation. This includes the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of the cell cycle. By inhibiting the activity of CDK4, BDBM-2656 can prevent the proliferation of cancer cells.
実験室実験の利点と制限
One advantage of using BDBM-2656 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers who are studying the role of PARP and other enzymes in cell growth and proliferation. However, one limitation of using BDBM-2656 is that it is a relatively new compound and its long-term effects are not fully understood. More research is needed to determine the safety and efficacy of this compound.
将来の方向性
There are a number of future directions for research on BDBM-2656. One area of research that is currently being explored is the development of new cancer treatments that are based on the inhibition of PARP and other enzymes involved in cell growth and proliferation. Additionally, researchers are exploring the potential use of BDBM-2656 in other areas of scientific research, such as neurodegenerative diseases and inflammation. Further studies are needed to fully understand the potential applications of this compound.
合成法
The synthesis of BDBM-2656 involves a multistep process that includes the use of various reagents and catalysts. The first step involves the reaction of 2,4-difluoroaniline with 2,3-dichloro-5,6-dicyanobenzoquinone to produce the intermediate compound 2,4-difluoro-N-(2,3-dichloro-5,6-dicyano-1,4-benzoquinon-2-yl)aniline. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to produce the final product, BDBM-2656.
科学的研究の応用
BDBM-2656 has been studied for its potential use in a number of scientific research applications. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that BDBM-2656 has the ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This makes it a potential candidate for the development of new cancer treatments.
特性
製品名 |
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C26H24F2N2O4 |
分子量 |
466.5 g/mol |
IUPAC名 |
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H24F2N2O4/c1-13-22(25(32)30-17-6-5-15(27)9-16(17)28)23(14-4-7-20-21(8-14)34-12-33-20)24-18(29-13)10-26(2,3)11-19(24)31/h4-9,23,29H,10-12H2,1-3H3,(H,30,32) |
InChIキー |
RMQRBNGMMYOARQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C(=O)NC5=C(C=C(C=C5)F)F |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C(=O)NC5=C(C=C(C=C5)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303777.png)




